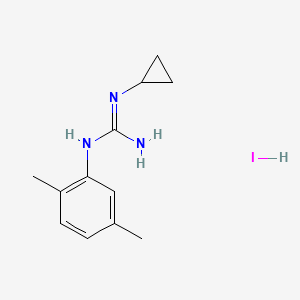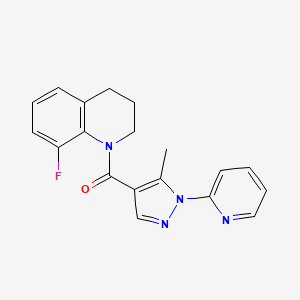![molecular formula C17H23N3O B7554090 [4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)
[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone, commonly known as DMIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMIM belongs to the class of indole-based compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of DMIM is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. DMIM has been found to interact with various receptors, including the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. DMIM has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
DMIM has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that DMIM can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DMIM has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, DMIM has been shown to improve cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMIM has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, DMIM has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments using DMIM.
Orientations Futures
DMIM has shown great promise as a lead compound for the development of new drugs with improved efficacy and safety profiles. Future research should focus on further elucidating the mechanism of action of DMIM, as well as exploring its potential applications in various disease models. Additionally, studies should be conducted to optimize the synthesis method of DMIM and improve its solubility and bioavailability.
Méthodes De Synthèse
DMIM can be synthesized using various methods, including the reaction of 1H-indole-6-carboxaldehyde with N,N-dimethylaminoethyl chloride to form 4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone. This method has been used in many research studies to obtain DMIM with high purity and yield.
Applications De Recherche Scientifique
DMIM has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMIM has been found to exhibit a wide range of biological activities, such as antitumor, anti-inflammatory, and neuroprotective effects. In medicinal chemistry, DMIM has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19(2)12-13-6-9-20(10-7-13)17(21)15-4-3-14-5-8-18-16(14)11-15/h3-5,8,11,13,18H,6-7,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSNFEGPIIWBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7554008.png)
![4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)


![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)
![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
![2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)

![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)
![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)


![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)